
Iopamidol
Vue d'ensemble
Description
L’Iopamidol est un agent de contraste iodé non ionique à faible osmolarité développé par Bracco Diagnostics. Il est largement utilisé en imagerie médicale, en particulier pour l’angiographie dans l’ensemble du système cardiovasculaire. L’this compound est disponible en différentes concentrations, allant de 200 à 370 mgI/mL .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’Iopamidol implique plusieurs étapes. Une méthode courante comprend la réaction d’un composé avec un agent acylant tel que le chlorure de (S)-2-(acétoxy)propanoyle dans un milieu réactionnel. Ceci est suivi d’une hydrolyse avec une solution aqueuse à un pH compris entre 0 et 7, en utilisant de l’eau ou une solution alcaline diluée comme l’hydroxyde de sodium ou l’hydroxyde de potassium. L’intermédiaire est ensuite soumis à une hydrolyse alcaline pour restaurer le groupe (S)-2-(hydroxy)propanoyle, ce qui donne l’this compound .
Méthodes de production industrielle : La production industrielle de l’this compound implique généralement une synthèse en un seul pot sans isolation intermédiaire. Cette méthode est avantageuse car elle réduit le besoin de récupération et de recyclage des solvants, augmentant ainsi le rendement et la rentabilité .
Analyse Des Réactions Chimiques
Degradation Mechanisms
Iopamidol undergoes various degradation reactions under different conditions, including photodegradation and oxidation processes. The primary mechanisms identified include:
-
Photodegradation : this compound can be degraded by ultraviolet (UV) irradiation. Studies have shown that the degradation rate increases with higher UV intensity and lower initial concentrations of this compound. The process follows pseudo-first-order kinetics, with hydroxylation and deiodination being significant pathways for degradation .
-
Oxidative Degradation : The compound can also be effectively degraded using advanced oxidation processes (AOPs), such as:
-
Iron-Activated Persulfate Oxidation : This method involves using ferrous ions to activate persulfate, generating sulfate radicals that oxidize this compound. The degradation rate is influenced by factors such as pH, temperature, and the concentration of persulfate and ferrous ions. Optimal conditions for this compound degradation were found at a pH of 3.0 and a temperature of 45 °C, achieving a degradation rate of under specific concentrations .
-
UV/Hydrogen Peroxide : Another effective method involves UV light combined with hydrogen peroxide, which generates hydroxyl radicals that attack the this compound molecule .
-
Reaction Pathways
The degradation pathways of this compound involve several steps:
-
Initial Hydroxylation : Hydroxyl radicals () react with this compound, leading to hydroxylated derivatives.
-
Deiodination : The release of iodide ions occurs as iodine atoms are removed from the aromatic ring structure during oxidation processes.
-
Formation of Intermediate Products : Various transformation products have been identified during these reactions, including:
-
TP651
-
TP667
-
TP541
-
TP557
-
TP705
-
TP631
-
TP661
-
TP735
-
These products arise from sequential reactions involving hydroxylation and further oxidation or deacetylation processes .
Kinetics of Degradation
The kinetics of this compound degradation have been studied under various conditions:
Process | Rate Constant () | Optimal Conditions |
---|---|---|
UV Irradiation | Varies with intensity | Low concentration, high intensity |
Iron-Activated Persulfate | pH 3.0, Temperature 45 °C | |
UV/Hydrogen Peroxide | Not specified | Varies with concentration |
The studies indicate that the degradation rates can significantly vary based on operational parameters such as pH, temperature, and concentration of reactants.
Environmental Impact and Implications
The environmental persistence of this compound poses challenges in wastewater treatment due to its resistance to conventional methods. Research highlights that while advanced oxidation processes can effectively degrade this compound, the formation of iodinated disinfection by-products (I-DBPs) during subsequent chlorination processes raises concerns regarding water safety .
Applications De Recherche Scientifique
Medical Imaging
Computed Tomography (CT) Scans:
Iopamidol is extensively used in CT imaging to improve the contrast of blood vessels, organs, and tissues. It is injected intravenously before scanning, allowing radiologists to obtain detailed images essential for diagnosing conditions like tumors, injuries, and infections. The agent enhances the visibility of structures by increasing x-ray absorption in areas where it accumulates.
Angiography:
In angiographic procedures, this compound is injected directly into blood vessels to visualize vascular abnormalities such as blockages and aneurysms. This application is critical for guiding interventional procedures like stenting or embolization.
Pharmacokinetics and Safety
This compound exhibits a pharmacokinetic profile characterized by rapid distribution and elimination. Studies indicate that approximately 35-40% of the administered dose is excreted within 60 minutes post-injection, with over 90% excreted within 72-96 hours in patients with normal renal function . Its low osmolality minimizes the risk of adverse reactions, making it safer for patients with pre-existing health conditions .
MRI Applications
Recent research has explored this compound's potential as a chemical exchange saturation transfer (CEST) agent in magnetic resonance imaging (MRI). It has been shown to enhance imaging capabilities by providing pH mapping in renal studies and improving contrast in combined MRI and CT protocols . This expands its utility beyond traditional x-ray applications.
Study on Efficacy and Safety
A multicenter study compared this compound-370 with iodixanol-320 during contrast-enhanced multidetector-row computed tomography (CE-MDCT). The results indicated that this compound-370 provided significantly greater enhancement during the arterial phase while maintaining comparable safety profiles regarding heart rate changes .
Safety Evaluation in Peripheral Arteriography
A clinical evaluation involving ten patients undergoing peripheral arteriography assessed the safety and tolerance of this compound. All participants reported only mild sensations during injection, indicating a favorable safety profile .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Elimination Half-Life | Approximately 2 hours |
Cumulative Urinary Excretion | 35-40% at 60 min 80-90% at 8 hrs 90%+ at 72-96 hrs |
Renal Visualization Time | 30-60 seconds post-injection |
Stability | Stable in solution |
Table 2: Comparison of Contrast Enhancement
Contrast Agent | Arterial Phase HU | Portal Venous Phase HU |
---|---|---|
This compound-370 | Higher (301.3 ± 80.2) | Similar |
Iodixanol-320 | Lower (273.6 ± 65.9) | Similar |
Mécanisme D'action
L’Iopamidol fonctionne comme un agent de contraste radiographique en opacifiant les vaisseaux et les structures anatomiques dans le trajet du flux du produit de contraste. Cette opacification améliore la visibilité de ces structures lors des procédures d’imagerie. Les propriétés non ioniques et à faible osmolarité du composé contribuent à son efficacité et à son profil de sécurité .
Composés similaires :
- Iohexol
- Iomeprol
- Iopromide
Comparaison : L’this compound est unique en raison de ses propriétés non ioniques et à faible osmolarité, qui réduisent le risque de réactions indésirables par rapport aux agents de contraste iodés à forte osmolarité. Des études ont montré que l’iohexol et l’iomeprol sont plus efficacement biotransformés par rapport à l’this compound, soulignant sa stabilité et sa persistance dans les systèmes biologiques .
Comparaison Avec Des Composés Similaires
- Iohexol
- Iomeprol
- Iopromide
Comparison: Iopamidol is unique due to its nonionic and low-osmolar properties, which reduce the risk of adverse reactions compared to high-osmolar iodinated contrast agents. Studies have shown that iohexol and iomeprol are more effectively biotransformed in comparison to this compound, highlighting its stability and persistence in biological systems .
Activité Biologique
Iopamidol is a nonionic, low-osmolar iodinated contrast agent commonly used in medical imaging, particularly in computed tomography (CT) and angiography. Despite its widespread application, recent studies have highlighted significant biological activities and potential adverse effects associated with its use, particularly concerning nephrotoxicity and cellular interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on renal function, and implications for clinical practice.
This compound's primary role as a contrast agent is to enhance the visibility of internal structures during imaging procedures. Its chemical structure includes an amide group that facilitates pH-dependent exchange rates, allowing it to serve as a pH-sensitive contrast agent in various environments, including tumor microenvironments . The compound's high water solubility and low toxicity profile make it an attractive option for medical imaging applications .
Overview
One of the most critical concerns regarding this compound is its association with renal toxicity. Studies have demonstrated that this compound can induce mitochondrial damage in renal epithelial cells, leading to impaired renal function. This effect is particularly pronounced in patients with preexisting kidney conditions .
Case Studies and Research Findings
- Mitochondrial Damage : Research using human embryonic kidney cells (HEK293T) has shown that this compound treatment results in: These findings suggest that this compound can compromise mitochondrial function, which is critical for cellular energy production.
- Animal Studies : In vivo studies involving zebrafish larvae and killifish proximal tubules have corroborated these findings, indicating that mitochondrial dysfunction is a key mechanism underlying this compound-induced nephrotoxicity .
- Clinical Implications : A retrospective analysis highlighted that patients with compromised renal function are at a higher risk for adverse effects when administered this compound. The study emphasized the need for careful monitoring of renal parameters post-administration to mitigate risks .
Pharmacokinetics and Distribution
This compound is characterized by rapid distribution within the body following intravenous administration. It typically reaches peak concentration in renal parenchyma within 30-60 seconds and provides optimal imaging contrast between 5 to 15 minutes post-injection . Importantly, this compound exhibits minimal protein binding and does not significantly cross the blood-brain barrier, reducing concerns regarding central nervous system toxicity .
Adverse Reactions
While generally well-tolerated, this compound can elicit hypersensitivity reactions in some patients. Reports indicate that anaphylactic reactions may occur, necessitating immediate medical intervention during imaging procedures . The incidence of such reactions underscores the importance of patient history review prior to administration.
Summary Table of Biological Effects
Propriétés
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXYNRDCRIARQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023158 | |
Record name | Iopamidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |
Record name | Iopamidol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
To test the hypothesis that iodinated contrast media may induce an elevation in serum potassium level, /contrast media was administered to rabbits and tested in-vitro according to four protocols./ Protocol A: After intravenous infusion of contrast media into six rabbits, alterations of potassium ion concentrations were measured. Protocol B: Fresh rabbit blood was mixed in vitro with contrast media, and the fluctuations in potassium were monitored over a 30-minute period. Protocol C: Similar to protocol B, except that blood from humans with no reaction to contrast media was used. For protocol A, blood potassium levels increased above baseline levels. The elevations were statistically significant (P < .05). For protocol B, diatrizoate and ioxaglate caused a gradual increase in blood potassium levels, but iopamidol did not. In protocol C, all three contrast media caused statistically significant elevation in potassium levels. The release of potassium was statistically significant at 5 minutes (P < .05 for diatrizoate and ioxaglate, and P < .01 for iopamidol). The mean release rates (+/- standard deviation) by means of linear regression analysis were 0.0190 mmol/min +/- 0.0112 with diatrizoate, 0.0159 mmol/min +/- 0.0057 with iopamidol, and 0.0088 mmol/min +/- 0.0033 with ioxaglate. Iodinated contrast media increase blood potassium levels causing release of potassium into intravascular spaces. This potassium release may play some role in contrast medium-induced adverse reactions., The synthesis of prostaglandins and other metabolic products of arachidonic acid (AA) was investigated in isolated perfused lungs of hamsters during the infusion of various concentrations of meglumine diatrizoate and iopamidol. Forty nmol of (14)C-AA was infused into the pulmonary circulation with radiographic contrast media (RCM), and prostaglandins, thromboxanes, and metabolites of lipoxygenases were analyzed from the nonrecirculating perfusion effluent. Arachidonate infusion increased the perfusion pressure. This pressor response was decreased by iopamidol ... The amount of radioactivity was decreased in the perfusion effluent and increased in lung lipids by iopamidol. ... Almost all arachidonate metabolites were decreased significantly by iopamidol when compared with hypertonic saline ... | |
Record name | Iopamidol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
60166-93-0, 66108-95-0 | |
Record name | Iopamidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iopamidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08947 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | iohexol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iopamidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IOPAMIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iopamidol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at about 300 °C without melting | |
Record name | Iopamidol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.